5-(o-Hydroxyphenyl)-2-methyl-2-pentanol
Description
This compound is structurally characterized by:
- Molecular formula: Likely $ C{12}H{16}O2 $ (inferred from analogs like 5-methoxy-2-methyl-2-pentanol, $ C7H{16}O2 $, in ).
- Functional groups: A tertiary alcohol (2-methyl-2-pentanol backbone) and an aromatic o-hydroxyphenyl group.
- Key applications: Primarily used as a synthetic intermediate. For example, it undergoes acid-catalyzed cyclization to form 1,1-dimethyl-5-methoxytetralin, a precursor for tetralone derivatives .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-hydroxy-4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O2/c1-12(2,14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13-14H,5,7,9H2,1-2H3 |
InChI Key |
IAGMOQUZWWAFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methoxy-2-methyl-2-pentanol (CAS 55724-04-4)
Structural differences :
- The o-hydroxyphenyl group in the target compound is replaced by a methoxy group.
- Molecular formula : $ C7H{16}O2 $ vs. $ C{12}H{16}O2 $ for the target compound.
Property comparison :
Key findings :
- The phenolic -OH in the target compound enhances its reactivity in cyclization reactions compared to the methoxy analog, which lacks proton-donating capacity .
5-Amino-2-methyl-2-pentanol (CAS 108262-66-4)
Structural differences :
- The o-hydroxyphenyl group is replaced by an amino (-NH$_2$) group.
Property comparison :
Key findings :
- The amino analog’s basicity makes it suitable for different synthetic pathways, such as nucleophilic substitutions, whereas the phenolic compound is more suited for electrophilic aromatic substitutions .
2-Methyl-2-pentanol (CAS 590-36-3)
Structural differences :
- Lacks the o-hydroxyphenyl group entirely.
Property comparison :
Key findings :
- The aromatic group in the target compound increases its molecular complexity and boiling point, making it less volatile than 2-methyl-2-pentanol .
- 2-Methyl-2-pentanol is widely used in industrial applications (e.g., evaluating proton donor-acceptor interactions in sulfonate salts ), while the target compound has niche synthetic roles.
Research and Market Insights
- Synthesis: The target compound is synthesized via cyclization of intermediates like 5-(o-anisyl)-2-methyl-2-pentanol, whereas simpler analogs (e.g., 2-methyl-2-pentanol) are produced via large-scale industrial methods .
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